Methyl 2-(naphthalen-2-yl)acetate
Overview
Description
Methyl 2-(naphthalen-2-yl)acetate is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl ester group attached to the 2-position of the naphthalene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(naphthalen-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of methyl 2-naphthylacetate with lithium diisopropyl amide in tetrahydrofuran and hexane at -78°C, followed by the addition of methyl iodide . Another method involves the use of sodium hydride in N,N-dimethyl-formamide with methyl iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(naphthalen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-(naphthalen-2-yl)acetic acid.
Reduction: Formation of 2-(naphthalen-2-yl)ethanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(naphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(naphthalen-2-yl)acetate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its effects are determined by its interactions with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-naphthylacetate
- 2-Naphthyl phenyl ketone
- Naphthalen-2-yl-acetyl chloride
Uniqueness
Methyl 2-(naphthalen-2-yl)acetate is unique due to its specific ester functional group and its position on the naphthalene ring. This structural feature influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 2-naphthalen-2-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13(14)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYOCQOJCMPTCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031169 | |
Record name | Methyl 2-naphthylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2876-71-3 | |
Record name | Methyl 2-naphthaleneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2876-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-naphthylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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